1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine
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Overview
Description
Compound 7f is a synthetic organic molecule identified as a potent and selective inhibitor of acidic mammalian chitinase (AMCase). It has shown significant potential in reducing inflammation in animal models of asthma . The compound is orally bioavailable and has demonstrated good pharmacokinetic properties .
Preparation Methods
The synthesis of compound 7f involves a series of chemical reactions starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Compound 7f undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol .
Scientific Research Applications
Compound 7f has a wide range of scientific research applications, including:
Mechanism of Action
Compound 7f exerts its effects by selectively inhibiting acidic mammalian chitinase (AMCase). This enzyme is involved in the degradation of chitin, a component of the cell walls of fungi and the exoskeletons of insects . By inhibiting AMCase, compound 7f reduces the breakdown of chitin, leading to decreased inflammation and immune response . The molecular targets and pathways involved include the binding of compound 7f to the active site of AMCase, preventing its enzymatic activity .
Comparison with Similar Compounds
Compound 7f is unique in its high potency and selectivity for AMCase compared to other similar compounds. Some similar compounds include:
Compound 7a: Another AMCase inhibitor with lower potency and selectivity.
Compound 7b: Similar in structure but with different pharmacokinetic properties.
Compound 7c: Less effective in reducing inflammation in animal models.
Compound 7f stands out due to its superior pharmacokinetic properties, higher potency, and greater selectivity for AMCase .
Properties
Molecular Formula |
C19H29ClN6 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C19H29ClN6/c1-14(2)13-26(10-7-15-3-5-16(20)6-4-15)17-8-11-25(12-9-17)19-22-18(21)23-24-19/h3-6,14,17H,7-13H2,1-2H3,(H3,21,22,23,24) |
InChI Key |
BADSWYIEDNZIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCC1=CC=C(C=C1)Cl)C2CCN(CC2)C3=NNC(=N3)N |
Origin of Product |
United States |
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